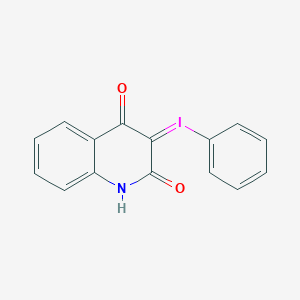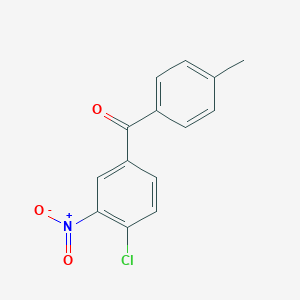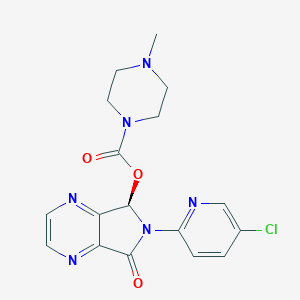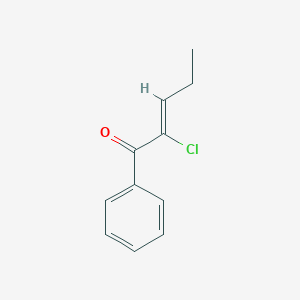![molecular formula C13H9NO3 B114089 4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione CAS No. 79359-44-7](/img/structure/B114089.png)
4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione, also known as lucanthone, is a synthetic compound that has been extensively studied for its potential use as an anti-cancer agent. Lucanthone was originally developed as an anti-schistosomal drug, but its anti-cancer properties have been discovered more recently.
Mecanismo De Acción
Lucanthone has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, 4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione can induce DNA damage and cell death in cancer cells. Lucanthone has also been shown to inhibit the activity of other enzymes involved in DNA repair, such as poly(ADP-ribose) polymerase (PARP).
Efectos Bioquímicos Y Fisiológicos
Lucanthone has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, 4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione has been shown to decrease the levels of reactive oxygen species (ROS) in cancer cells, which can contribute to the development and progression of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Lucanthone has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also relatively stable and has a long shelf life. However, 4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to dissolve in cell culture media. In addition, 4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione has been shown to have low bioavailability in vivo, which can limit its effectiveness as an anti-cancer agent.
Direcciones Futuras
There are several future directions for 4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione research. One direction is to investigate the potential use of 4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione in combination with other anti-cancer agents, such as chemotherapy drugs and radiation therapy. Another direction is to investigate the potential use of 4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione in the treatment of neurodegenerative diseases. Further research is also needed to investigate the mechanisms of action of 4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione and to identify potential biomarkers for predicting response to 4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione treatment. Finally, the development of more efficient synthesis methods for 4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione could increase its availability for research and clinical use.
Métodos De Síntesis
Lucanthone can be synthesized through a multi-step process involving the reaction of 4-hydroxyquinoline-2-carboxylic acid with various reagents. The final step involves the reaction of the resulting intermediate with 2-chloromethyl-3,4-dihydro-2H-pyrano[3,2-c]quinoline-5,6-dione. The yield of the synthesis method is around 30%.
Aplicaciones Científicas De Investigación
Lucanthone has been extensively studied for its potential anti-cancer properties. Research has shown that 4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to sensitize cancer cells to radiation therapy and chemotherapy drugs. Lucanthone has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
79359-44-7 |
|---|---|
Nombre del producto |
4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione |
Fórmula molecular |
C13H9NO3 |
Peso molecular |
227.21 g/mol |
Nombre IUPAC |
4-methyl-6H-pyrano[3,2-c]quinoline-2,5-dione |
InChI |
InChI=1S/C13H9NO3/c1-7-6-10(15)17-12-8-4-2-3-5-9(8)14-13(16)11(7)12/h2-6H,1H3,(H,14,16) |
Clave InChI |
FEXCPFKJRNXTEB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C(=O)NC3=CC=CC=C32 |
SMILES canónico |
CC1=CC(=O)OC2=C1C(=O)NC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phe nylethyl]carbamate](/img/structure/B114123.png)

![Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B114125.png)
![4-[4-(4-But-3-enylcyclohexyl)cyclohexyl]-1,2-difluorobenzene](/img/structure/B114129.png)



